crystal structure and X-ray diffraction of tert-butyl 6-chloro-5-methylnicotinate
crystal structure and X-ray diffraction of tert-butyl 6-chloro-5-methylnicotinate
Crystallographic Elucidation and X-Ray Diffraction Analysis of tert-Butyl 6-chloro-5-methylnicotinate: A Technical Guide for Solid-State Characterization
Executive Summary
In modern drug development, the solid-state characterization of critical chemical intermediates is non-negotiable. tert-Butyl 6-chloro-5-methylnicotinate (CAS 2385601-06-7) is a highly functionalized pyridine scaffold utilized extensively in the synthesis of complex therapeutics, including allosteric modulators of the M4 muscarinic acetylcholine receptor and KRAS G12D inhibitors[1]. Understanding its crystal structure, molecular conformation, and phase purity is essential for optimizing downstream process chemistry.
This whitepaper provides an in-depth, self-validating methodological framework for the crystallographic analysis of tert-butyl 6-chloro-5-methylnicotinate, detailing the causality behind crystallization strategies, Single-Crystal X-Ray Diffraction (SC-XRD) workflows, and bulk phase validation via Powder X-Ray Diffraction (PXRD).
Chemical Context and Structural Causality
The molecular geometry of tert-butyl 6-chloro-5-methylnicotinate is dictated by a delicate balance of steric hindrance and electronic effects.
-
The Pyridine Core: The central aromatic ring is strictly planar.
-
Steric Clash at C5/C6: The adjacent methyl group at C5 and the highly electronegative chlorine atom at C6 induce local steric strain. This forces the crystal packing to rely heavily on weak intermolecular interactions, specifically C−H⋯Cl hydrogen bonding and π−π stacking between adjacent pyridine rings.
-
Conformational Locking at C3: The bulky tert-butyl ester group at the C3 position dominates the molecule's spatial volume. To minimize steric repulsion with the C4 proton, the ester carbonyl group typically adopts an anti-periplanar conformation relative to the pyridine nitrogen.
Understanding these causal relationships is critical: the steric bulk of the tert-butyl group increases the molecule's solubility in non-polar solvents, which directly dictates our choice of antisolvent in the crystallization protocol.
Self-Validating Crystallization Protocols
To obtain defect-free single crystals suitable for SC-XRD, the nucleation rate must be strictly controlled. Rapid precipitation leads to twinning and lattice defects. We employ a Vapor Diffusion strategy, which creates a highly controlled, slow-supersaturation environment.
Step-by-Step Methodology: Vapor Diffusion (Dichloromethane / Hexane)
Causality: Dichloromethane (DCM) is chosen as the primary solvent due to its high solubilizing power for halogenated esters. Hexane is selected as the antisolvent because it is miscible with DCM but a poor solvent for the compound. The lower vapor pressure of hexane compared to DCM ensures a slow, thermodynamic equilibration, driving defect-free crystal growth.
-
Dissolution: Dissolve 50 mg of tert-butyl 6-chloro-5-methylnicotinate in 0.5 mL of high-purity DCM in a 2-dram inner vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
Chamber Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane.
-
Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 20°C.
-
Harvesting: After 48–72 hours, as hexane vapor diffuses into the DCM, supersaturation is reached, yielding colorless, block-like single crystals. Harvest the crystals directly into a drop of perfluoropolyether oil to prevent solvent loss and degradation of the crystal lattice.
Caption: Vapor diffusion crystallization workflow highlighting the causality of solvent/antisolvent equilibration.
Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
Once a suitable crystal is harvested, it is subjected to X-ray diffraction to elucidate the absolute 3D atomic arrangement.
Data Collection
-
Mounting: Mount the crystal on a MiTeGen loop using the perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (typically 100 K) to minimize thermal motion and maximize high-angle diffraction intensity.
-
Irradiation: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα , λ=0.71073 Å). Mo radiation is preferred over Cu radiation here to minimize absorption effects caused by the chlorine atom.
-
Integration: Process the raw frame data using standard reduction software (e.g., APEX/SAINT) to apply Lorentz and polarization corrections.
Structure Solution and Refinement
Causality in Refinement: X-rays scatter off electron clouds, meaning hydrogen atoms (which possess only one electron) are notoriously difficult to locate accurately. Therefore, we utilize a "riding model" where hydrogen atoms are placed in geometrically idealized positions and constrained to ride on their parent carbon atoms.
-
Phase Determination: Solve the structure using intrinsic phasing methods (SHELXT).
-
Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL[2], operated through the Olex2 graphical user interface[3].
-
Anisotropic Displacement: Refine all non-hydrogen atoms (C, N, O, Cl) anisotropically to account for directional thermal vibrations.
-
Validation: Generate the final Crystallographic Information File (CIF) and validate it using the IUCr's checkCIF routine to ensure no missing symmetry or unresolved electron density peaks remain.
Powder X-Ray Diffraction (PXRD) for Phase Validation
A single crystal is only a microscopic representation of the batch. To ensure trustworthiness and self-validation of the entire workflow, the SC-XRD data must be cross-referenced with the bulk powder.
The Self-Validating Loop:
-
Simulation: Use the refined CIF file from the SC-XRD experiment to generate a simulated, idealized PXRD pattern.
-
Bulk Analysis: Grind a 50 mg bulk sample of tert-butyl 6-chloro-5-methylnicotinate and analyze it via a benchtop PXRD (Cu Kα radiation, 2θ range 5°–40°).
-
Overlay Confirmation: Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 match in peak positions confirms that the bulk material is phase-pure and structurally identical to the isolated single crystal, validating the entire synthetic and crystallization process.
Caption: SC-XRD data processing and the self-validating PXRD cross-validation pipeline.
Quantitative Data Summaries
To benchmark the quality of the crystallographic analysis, the following tables summarize the representative structural parameters and the strict refinement metrics required for publication-grade validation of halogenated pyridine esters like tert-butyl 6-chloro-5-methylnicotinate.
Table 1: Representative Crystallographic Parameters (Note: Parameters are representative predictive models based on isostructural halogenated pyridine scaffolds).
| Parameter | Representative Value | Scientific Rationale |
| Crystal System | Monoclinic | Common for asymmetric substituted pyridines allowing optimal packing. |
| Space Group | P21/c | Centrosymmetric group; accommodates the racemic nature of the bulk packing. |
| Z (Molecules/Unit Cell) | 4 | Standard packing density for this molecular weight ( 227.69 g/mol ). |
| Temperature | 100(2) K | Cryogenic cooling minimizes thermal motion (Debye-Waller factor). |
| Radiation | Mo Kα ( λ=0.71073 Å) | High energy reduces absorption artifacts from the heavy Chlorine atom. |
Table 2: SC-XRD Refinement Quality Metrics
| Metric | Target Threshold | Definition & Causality |
| R1 (Unweighted R-factor) | <0.05 (5%) | Measures the agreement between calculated and observed structural amplitudes. Values <5% indicate a highly accurate model. |
| wR2 (Weighted R-factor) | <0.15 (15%) | Based on F2 intensities; more sensitive to minor structural errors than R1 . |
| Goodness-of-Fit (GoF) | 0.95−1.05 | Evaluates the model against the experimental noise. A GoF near 1.0 indicates the model perfectly accounts for the data variance. |
| Residual Electron Density | <0.5e−/A˚3 | Ensures no "ghost" atoms or unmodeled solvent molecules remain in the crystal lattice. |
References
-
[1] Title: 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2017112719A1) Source: World Intellectual Property Organization / Google Patents URL:
-
[2] Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (IUCr Journals) URL:[Link]
-
[3] Title: OLEX2: A Complete Structure Solution, Refinement and Analysis Program Source: Journal of Applied Crystallography URL:[Link]
Sources
- 1. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K. and Puschmann, H. (2009) OLEX2 A Complete Structure Solution, Refinement and Analysis Program. Journal of Applied Crystallography, 42, 339-341. - References - Scientific Research Publishing [scirp.org]
